Jionoside B1

概要

説明

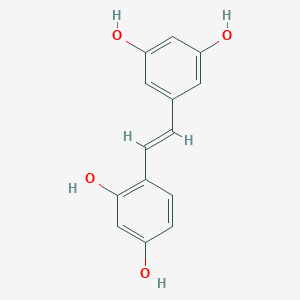

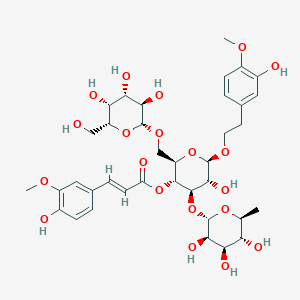

Jionoside B1 is a phenylpropanoid isolated from herbs of Eriophyton wallichii . It is a natural product used in disease research fields .

Molecular Structure Analysis

Jionoside B1 has a molecular weight of 814.78 and its chemical formula is C37H50O20 . The structure of Jionoside B1 includes 61 non-H bonds, 14 multiple bonds, 16 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ester (aliphatic), 8 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, and 7 secondary alcohols .Physical And Chemical Properties Analysis

Jionoside B1 is a solid substance that is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .科学的研究の応用

Anti-Osteoporotic Activity

Jionoside B1 is found in the Rehmanniae Radix Preparata (RRP) aqueous extract . RRP has been shown to suppress bone loss and increase bone strength in ovariectomized (OVX) rats . This is achieved through the regulation of bone homeostasis via increasing osteoblastogenesis and decreasing osteoclastogenesis . The mechanism involves the regulation of the canonical Wnt/β-catenin signaling pathway . This suggests that Jionoside B1 could potentially be used in the development of new anti-osteoporotic drugs .

Immunosuppressive Activity

Jionoside B1 has been reported to display immunosuppressive activity . This property could be useful in the treatment of autoimmune diseases and in preventing organ transplant rejection .

Hepato-Protective Activity

Jionoside B1 shows hepato-protective activity . It has been found to protect the liver from injury induced by H2O2 . This suggests that Jionoside B1 could potentially be used in the treatment of liver diseases .

Inhibition of Aldose Reductase

Jionoside B1 exhibits obvious inhibition against aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its overactivity can lead to various complications in diabetes. Therefore, Jionoside B1 could potentially be used in the management of diabetic complications .

Safety and Hazards

作用機序

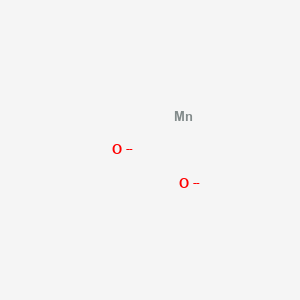

Target of Action

Jionoside B1, a phenylpropanoid isolated from herbs of Eriophyton wallichii , primarily targets α-glucosidase . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

Jionoside B1 exhibits an obvious inhibition against α-glucosidase . By inhibiting this enzyme, Jionoside B1 can potentially slow down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream.

Result of Action

Jionoside B1 has been found to exhibit hepato-protective activity in H2O2 induced liver injury experiments . This suggests that it may have a protective effect on the liver. Additionally, Jionoside B1 has been reported to have immunosuppressive activity , indicating potential effects on the immune system.

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFHFOSEURHWMO-AQHLZYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415192 | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jionoside B1 | |

CAS RN |

120406-37-3 | |

| Record name | Jionoside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

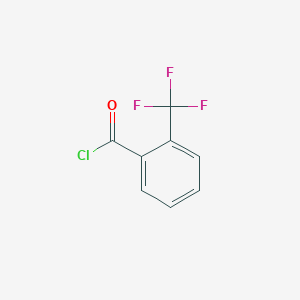

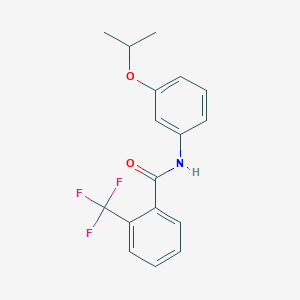

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential hepatoprotective properties of Jionoside B1?

A1: Research suggests that Jionoside B1, extracted from Rehmannia glutinosa, exhibits hepatoprotective activity. In a study using a hepatocyte membrane chromatography model, Jionoside B1 demonstrated binding affinity to hepatocytes. Further investigation revealed its ability to protect liver cells from damage induced by hydrogen peroxide (H2O2). [] This suggests a potential role for Jionoside B1 in mitigating chemically-induced liver injury.

Q2: Does Jionoside B1 show any inhibitory activity against enzymes?

A2: Yes, Jionoside B1 has shown significant inhibitory activity against α-glucosidase. [] This enzyme plays a crucial role in carbohydrate digestion and blood sugar regulation. The study reported an IC50 value ranging from 261.4 to 408.7 μM for Jionoside B1, indicating its potential as a lead compound for developing new antidiabetic agents.

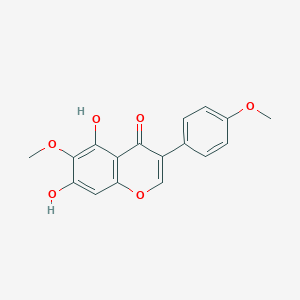

Q3: What other compounds are often found alongside Jionoside B1 in Rehmannia glutinosa?

A3: Rehmannia glutinosa is a rich source of various bioactive compounds. Jionoside B1 is frequently isolated alongside other notable compounds such as acteoside, jionoside A1, 6-O-(E)-caffeoylajugol, 6-O-(E)-feruloylajugol, and several other iridoid glycosides and phenylpropanoids. [, ] These compounds often exhibit synergistic effects, contributing to the overall pharmacological properties of Rehmannia glutinosa extracts.

Q4: How is Jionoside B1 typically isolated and purified from Rehmannia glutinosa?

A4: Researchers utilize various chromatographic techniques to isolate and purify Jionoside B1 from Rehmannia glutinosa. Common methods include Diaion HP-20, Toyopearl HW-40, Sephadex LH-20, MCI Gel CHP-20, and silica gel column chromatography. [] These techniques effectively separate Jionoside B1 from other constituents based on its chemical properties, ensuring its purity for further research and analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)